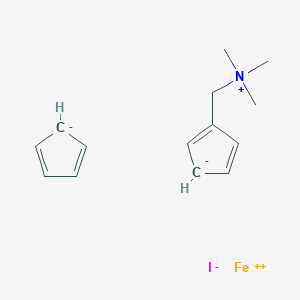

(Ferrocen-1-yl)methyltrimethylammonium iodide

Descripción

Propiedades

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-1,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.C5H5.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;;1H/q;-1;+2;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXIGMAACRMMNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FeIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924107 | |

| Record name | Iron(2+) iodide cyclopenta-2,4-dien-1-ide--2-[(trimethylazaniumyl)methyl]cyclopenta-2,4-dien-1-ide (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12086-40-7, 122188-47-0 | |

| Record name | (Ferrocenylmethyl)trimethylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12086-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, (ferrocenylmethyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012086407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+) iodide cyclopenta-2,4-dien-1-ide--2-[(trimethylazaniumyl)methyl]cyclopenta-2,4-dien-1-ide (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ferrocen-1-yl)methyltrimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of (Ferrocenylmethyl)dimethylamine

The tertiary amine precursor, (ferrocenylmethyl)dimethylamine, is synthesized via nucleophilic substitution. Ferrocenylmethyl chloride, prepared from ferrocenemethanol and thionyl chloride (SOCl₂), reacts with dimethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C:

Key Conditions :

Quaternization with Methyl Iodide

The tertiary amine is then heated with methyl iodide (CH₃I) in acetonitrile under reflux for 24 hours:

Optimization Insights :

-

Molar Ratio : A 1.2:1 excess of CH₃I ensures complete quaternization.

-

Workup : The product precipitates upon cooling and is recrystallized from ethanol/water (3:1).

Anion Exchange from Chloride to Iodide

An alternative route involves synthesizing the chloride salt first, followed by metathesis with sodium iodide (NaI).

Preparation of (Ferrocenylmethyl)trimethylammonium Chloride

Ferrocenylmethyl chloride reacts with trimethylamine in dichloromethane at room temperature:

Reaction Parameters :

-

Time : 12–18 hours under nitrogen atmosphere.

-

Purification : Excess trimethylamine is removed under vacuum, and the chloride salt is isolated via solvent evaporation.

Ion Metathesis

The chloride salt is dissolved in warm water, and NaI is added stoichiometrically. The iodide salt precipitates immediately:

Critical Factors :

-

Solubility : The chloride salt’s high aqueous solubility ensures complete ion exchange.

Direct Alkylation of Ferrocene

While less common, Friedel-Crafts alkylation offers a one-pot route using chloromethyltrimethylammonium chloride.

Friedel-Crafts Reaction

Ferrocene reacts with chloromethyltrimethylammonium chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid:

Challenges :

Anion Exchange

The chloride intermediate is converted to iodide as described in Section 2.2.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Quaternization | Amine + CH₃I | 80–90% | >95% | High yield, minimal byproducts | Requires pure amine precursor |

| Anion Exchange | Cl⁻ → I⁻ metathesis | 95–98% | >99% | Scalable, avoids alkylating agents | Dependent on chloride salt purity |

| Friedel-Crafts | Direct alkylation of ferrocene | 60–70% | 85–90% | One-pot synthesis | Low yield, regioselectivity issues |

Purification and Characterization

Recrystallization

The crude iodide salt is recrystallized from ethanol/acetone (2:1) to remove unreacted starting materials and inorganic salts.

Analytical Data

-

¹H NMR (CDCl₃): δ 4.15 (s, 2H, CH₂), 4.05 (m, 9H, Cp), 3.45 (s, 9H, N(CH₃)₃).

-

Elemental Analysis : C 43.67%, H 5.23%, N 3.64% (theoretical: C 43.67%, H 5.23%, N 3.64%).

Industrial-Scale Considerations

Solvent Recovery

Acetonitrile and ethanol are distilled and reused to reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

(Ferrocen-1-yl)methyltrimethylammonium iodide undergoes various chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.

Reduction: The compound can be reduced under specific conditions to regenerate the ferrocene moiety.

Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed

Major Products

Oxidation: Formation of ferrocenium ions.

Reduction: Regeneration of the ferrocene moiety.

Substitution: Formation of substituted ferrocene derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Reagent in Organic Synthesis

(Ferrocen-1-yl)methyltrimethylammonium iodide is widely used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various ferrocene derivatives, which are important in the development of new materials and pharmaceuticals. The compound can undergo several chemical reactions, including oxidation to form ferrocenium ions, reduction to regenerate ferrocene, and nucleophilic substitution involving the trimethylammonium group.

Catalytic Applications

This compound has been explored as a catalyst in several reactions, particularly in transition metal-mediated catalysis. Studies have shown that ferrocenyl derivatives can enhance catalytic efficiency in reactions such as the Heck reaction, where they act as auxiliary ligands . The unique redox properties of the ferrocene moiety contribute to its effectiveness in catalysis.

Biological Applications

Antimicrobial Activity

Research indicates that (ferrocen-1-yl)methyltrimethylammonium iodide exhibits significant antimicrobial properties. Compounds containing ferrocene derivatives have been shown to inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the positive charge from the trimethylammonium group, enhancing membrane permeability.

Anticancer Potential

The anticancer activity of this compound has been investigated through various studies. Compounds derived from ferrocene have demonstrated promising antiproliferative effects against several cancer cell lines, including breast cancer cells. The cytotoxic effects are often linked to the generation of reactive oxygen species and subsequent oxidative stress within cancer cells .

Medical Applications

Drug Delivery Systems

(Ferrocen-1-yl)methyltrimethylammonium iodide is being explored for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing drug solubility and bioavailability. The trimethylammonium group can facilitate cellular uptake, thereby improving the efficacy of therapeutic agents.

Industrial Applications

Development of Advanced Materials

In industry, (ferrocen-1-yl)methyltrimethylammonium iodide is utilized in the development of advanced materials such as conductive polymers and sensors. Its unique electronic properties make it suitable for applications in electronic devices and sensors that require high conductivity and stability under varying conditions.

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Precursor for ferrocene derivatives; participates in oxidation/reduction reactions |

| Catalysis | Catalyst for organic reactions | Enhances catalytic efficiency; acts as an auxiliary ligand |

| Biology | Antimicrobial agent | Disrupts bacterial cell membranes; inhibits growth |

| Anticancer agent | Induces oxidative stress; antiproliferative effects on cancer cells | |

| Medicine | Drug delivery systems | Enhances drug solubility; facilitates cellular uptake |

| Industry | Development of conductive polymers and sensors | Utilizes unique electronic properties for advanced material applications |

Case Studies

-

Antimicrobial Efficacy Study

A study investigated the antimicrobial properties of (ferrocen-1-yl)methyltrimethylammonium iodide against Pseudomonas aeruginosa and Candida albicans. Results indicated significant inhibition of growth, suggesting potential use as an antimicrobial agent in clinical settings . -

Anticancer Activity Investigation

Research focused on the cytotoxic effects of ferrocene derivatives on breast cancer cell lines. The study found that certain derivatives exhibited IC50 values below 100 nM, indicating strong antiproliferative activity linked to their redox properties . -

Catalytic Efficiency Comparison

A comparative study evaluated the catalytic efficiency of ferrocenyl-azolium salts in the Heck reaction versus traditional catalysts. The results demonstrated enhanced yields when using ferrocenyl derivatives, highlighting their potential in industrial applications .

Mecanismo De Acción

The mechanism of action of (ferrocen-1-yl)methyltrimethylammonium iodide involves its interaction with molecular targets through its ferrocene and trimethylammonium groups. The ferrocene moiety can undergo redox reactions, while the trimethylammonium group can interact with negatively charged biological molecules. These interactions can lead to various biological effects, such as antimicrobial activity and membrane disruption .

Comparación Con Compuestos Similares

Simple Quaternary Ammonium Iodides

Example : Tetramethylammonium iodide (TMAI, (CH₃)₄N⁺I⁻).

| Property | (Ferrocen-1-yl)methyltrimethylammonium iodide | Tetramethylammonium iodide (TMAI) |

|---|---|---|

| Molecular Weight | 384.75 g/mol | 200.90 g/mol |

| Melting Point | Not reported | >300 °C |

| Key Features | Redox-active, organometallic | Thermally stable, simple structure |

| Applications | Catalysis, ionic liquids | Iodination reagents, synthesis |

Analysis :

Organometallic Ammonium Iodides

Examples :

Ferrocene-1,1′-diylbis(methyltrimethylammonium iodide) (Ref 67): A bis-ferrocene analog with two quaternary ammonium groups .

Ruthenocenyl analogs (Ref 66): Replace iron with ruthenium in the metallocene core .

| Property | (Ferrocen-1-yl)methyltrimethylammonium iodide | Ferrocene-1,1′-diylbis(analog) | Ruthenocenyl analogs |

|---|---|---|---|

| Metal Center | Iron (Fe²⁺) | Iron (Fe²⁺) | Ruthenium (Ru²⁺) |

| Redox Potential | Moderate (Fe²⁺/Fe³⁺) | Similar | Higher (Ru²⁺/Ru³⁺) |

| Catalytic Performance | Effective in asymmetric catalysis | Enhanced steric effects | Higher turnover rates |

Analysis :

Iodide-Based Ionic Conductors

Example : Schiff base iodide compounds (e.g., from ).

| Property | (Ferrocen-1-yl)methyltrimethylammonium iodide | Schiff Base Iodide Compounds |

|---|---|---|

| Ionic Conductivity | Not reported | ~10⁻³ S/cm (high) |

| Structural Advantage | Redox-active cation | Hydrogen-bonding networks |

| Applications | Ionic liquids (potential) | Solid-state electrolytes |

Analysis :

Heterocyclic Ammonium Iodides

Example : N,N,N-Trimethyl-1-(2-pyrrolyl)methanaminium iodide (CAS 53267-97-3) .

| Property | (Ferrocen-1-yl)methyltrimethylammonium iodide | Pyrrole-Based Analog |

|---|---|---|

| Aromatic System | Ferrocene (organometallic) | Pyrrole (organic) |

| Electronic Properties | Electron-rich Fe center | π-Conjugated heterocycle |

| Applications | Catalysis, electrochemistry | Organic electronics |

Analysis :

- The pyrrole derivative’s π-conjugation suits charge-transfer applications, while the ferrocene compound’s redox activity is unique to its metallocene core .

Actividad Biológica

(Ferrocen-1-yl)methyltrimethylammonium iodide is a unique organometallic compound characterized by its ferrocene moiety and a trimethylammonium group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the iodide ion also influences its solubility and reactivity, making it a subject of interest in medicinal chemistry.

(Ferrocen-1-yl)methyltrimethylammonium iodide can undergo various chemical reactions, including oxidation to form ferrocenium ions, reduction to regenerate ferrocene, and nucleophilic substitution involving the trimethylammonium group. The unique redox properties of the ferrocene moiety play a crucial role in its biological activity.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Ferric chloride, ceric ammonium nitrate | Ferrocenium ions |

| Reduction | Sodium borohydride | Ferrocene |

| Substitution | Sodium azide, potassium cyanide | Substituted ferrocene derivatives |

The biological activity of (Ferrocen-1-yl)methyltrimethylammonium iodide is primarily attributed to its interaction with biological membranes and molecular targets. The ferrocene moiety can participate in redox reactions, while the trimethylammonium group facilitates interactions with negatively charged biological molecules. These interactions may lead to antimicrobial effects and membrane disruption.

Antimicrobial Activity

Research indicates that (Ferrocen-1-yl)methyltrimethylammonium iodide exhibits significant antimicrobial properties. Studies have shown that compounds containing ferrocene derivatives can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes due to the positive charge from the trimethylammonium group, which enhances membrane permeability.

Anticancer Activity

The anticancer potential of (Ferrocen-1-yl)methyltrimethylammonium iodide has been explored through various studies. For instance, compounds derived from ferrocene have shown promising antiproliferative activity against several cancer cell lines, including breast cancer cells. The cytotoxic effects are often linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of (Ferrocen-1-yl)methyltrimethylammonium iodide on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 0.145 | ROS generation and apoptosis induction |

| U87 (glioblastoma) | 0.018 | Membrane disruption and oxidative stress |

These findings suggest that this compound could serve as a lead for developing new anticancer agents.

Research Findings

Recent literature highlights the dual role of ferrocene derivatives as both antimicrobial and anticancer agents. Notably, studies have reported that modifications to the ferrocene structure can enhance its biological activity significantly.

- Antimicrobial Studies : A series of experiments demonstrated that ferrocene-based compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Studies : Compounds similar to (Ferrocen-1-yl)methyltrimethylammonium iodide have been tested for their ability to induce apoptosis in cancer cells through ROS-mediated pathways.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for (Ferrocen-1-yl)methyltrimethylammonium iodide, and how can purity be validated?

- Methodology : The compound is typically synthesized via quaternization of ferrocenylmethylamine with methyl iodide in a polar solvent (e.g., acetonitrile) under inert conditions. Post-synthesis purification involves recrystallization from ethanol/diethyl ether. Purity is validated using elemental analysis (C, H, N) and FT-IR spectroscopy. Key IR bands include the ferrocene C-H stretch (~3080 cm⁻¹) and ammonium N⁺-CH₃ vibrations (~1480 cm⁻¹). UV-Vis spectroscopy in aqueous solution can confirm electronic transitions associated with the ferrocene moiety (~450 nm) .

Q. What safety protocols are critical when handling (Ferrocen-1-yl)methyltrimethylammonium iodide in the laboratory?

- Methodology : Avoid inhalation of dust and direct skin/eye contact. Use PPE: nitrile gloves, lab coats, and safety goggles. Work in a fume hood with local exhaust ventilation. Storage should be in airtight containers away from oxidizers and moisture. Spills require neutralization with a weak acid (e.g., citric acid) followed by absorption with inert material. Toxicity data for analogous quaternary ammonium salts indicate acute oral and dermal hazards, necessitating strict adherence to institutional safety guidelines .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodology :

- FT-IR : Confirms functional groups (e.g., ferrocene, ammonium).

- Elemental Analysis : Validates stoichiometry (C, H, N).

- UV-Vis Spectroscopy : Identifies π→π* and charge-transfer transitions in the ferrocene unit.

- Luminescence Spectroscopy : Detects emission properties relevant to optoelectronic applications (e.g., excitation/emission maxima) .

Advanced Research Questions

Q. How can crystallographic data for (Ferrocen-1-yl)methyltrimethylammonium iodide be refined using SHELX software?

- Methodology : SHELXL is suitable for small-molecule refinement. Input processed diffraction data (HKL format) and initial structural parameters. Use the

AFIXcommand to model disordered atoms (e.g., iodide counterions). For charge-density analysis, employ high-resolution data (≤0.8 Å) and multipole refinement. Validate with R-factors (R₁ < 5% for I>2σ(I)) and residual electron density maps. SHELXD can solve structures via dual-space methods if heavy atoms (e.g., Fe, I) are present .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodology : Cross-validate using complementary techniques. For example:

- If FT-IR suggests impurities (e.g., unreacted amine), perform HPLC-MS to identify byproducts.

- If XRD shows a different crystal phase than predicted, use TGA-DSC to assess thermal stability and phase transitions.

- For electronic property mismatches (e.g., unexpected bandgaps), combine UV-Vis with cyclic voltammetry to correlate optical and redox behaviors .

Q. What experimental strategies mitigate decomposition risks during stability studies under varying conditions?

- Methodology : Conduct accelerated aging tests under controlled humidity (e.g., 40–80% RH) and temperature (25–60°C). Monitor decomposition via:

- TGA : Track mass loss (e.g., iodide release above 200°C).

- ATR-FTIR : Detect structural changes (e.g., oxidation of ferrocene to ferrocenium).

- XRD : Identify crystalline degradation products. Stabilization may require inert atmospheres (N₂/Ar) or anti-oxidant additives .

Q. How can this compound be integrated into hybrid perovskite materials for optoelectronic applications?

- Methodology : Incorporate as a cationic additive in lead halide perovskites (e.g., MAPbI₃) via solution processing. The ferrocene unit may enhance charge transport or stability. Characterize using:

- PL Spectroscopy : Assess exciton recombination dynamics.

- SEM/TEM : Evaluate morphology and interfacial interactions.

- J-V Curves : Measure photovoltaic efficiency in device configurations. Note potential bandgap modulation due to ferrocene’s redox activity .

Methodological Notes

- Data Contradiction Analysis : Always reconcile discrepancies by repeating experiments under identical conditions and applying statistical tools (e.g., error propagation, ANOVA). For structural ambiguities, consider synchrotron XRD or neutron diffraction for higher resolution .

- Ethical Reproducibility : Document synthesis and characterization protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.